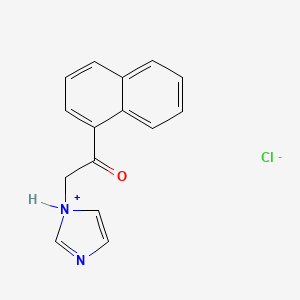
2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride is a chemical compound that features a naphthalene ring system attached to an imidazole ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride typically involves the following steps:
Imidazole Derivative Formation: The starting material is often an imidazole derivative, such as 1H-imidazole.
Naphthalene Derivative Formation: A naphthalene derivative is prepared separately.
Coupling Reaction: The imidazole and naphthalene derivatives are coupled using a suitable reaction condition, often involving a condensation reaction.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the imidazole or naphthalene rings.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the interactions of imidazole and naphthalene derivatives with biological molecules.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the naphthalene ring can interact with other biological molecules. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)acetic acid: A related compound with a similar imidazole ring structure.
Naphthalene derivatives: Other naphthalene-based compounds with different substituents.
This compound's versatility and potential make it a valuable subject of study and application in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation and discovery.
Properties
CAS No. |
73931-87-0 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-naphthalen-1-ylethanone;chloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15(10-17-9-8-16-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h1-9,11H,10H2;1H |
InChI Key |
ZXBZXAJPOQFEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















